molecular formula C18H26N6O B6448647 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549045-34-1

4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

Número de catálogo: B6448647
Número CAS: 2549045-34-1
Peso molecular: 342.4 g/mol
Clave InChI: CAZSCHBLZHBVNA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine features a pyrimidine core substituted with three distinct groups:

  • 4-methyl at position 4,
  • A piperazine ring at position 2, further substituted with a (5-methyl-1,2-oxazol-4-yl)methyl group,
  • A pyrrolidin-1-yl group at position 5.

This structure combines heterocyclic moieties (pyrimidine, piperazine, oxazole, and pyrrolidine) that are common in bioactive molecules targeting receptors or enzymes.

Propiedades

IUPAC Name

5-methyl-4-[[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-14-11-17(23-5-3-4-6-23)21-18(20-14)24-9-7-22(8-10-24)13-16-12-19-25-15(16)2/h11-12H,3-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZSCHBLZHBVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(ON=C3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name / Structure Core Structure Key Substituents Evidence Source
Target Compound : 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine Pyrimidine - 4-methyl
- Piperazine + oxazole
- Pyrrolidine
N/A
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) Indan - Piperazine + dihydrodioxin
L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) Pyrrolopyridine - Piperazine + chlorophenyl
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine - Piperazine + methanesulfonyl
- Morpholine
- Benzimidazole
Pyrazino[1,2-a]pyrimidin-4-one derivatives (e.g., 7-(4-methylpiperazin-1-yl)) Pyrazino-pyrimidinone - Piperazine derivatives
- Variable substituents (methyl, ethyl, hydroxyethyl)

Key Observations :

  • The target compound shares the piperazine motif with S 18126, L 745,870, and the thienopyrimidine derivative, but its oxazole substituent distinguishes it from chlorophenyl (L 745,870) or methanesulfonyl () groups.
  • The pyrrolidine group at position 6 is structurally analogous to pyrrolidine-containing compounds in , which may influence solubility or off-target effects.
  • Pyrazino-pyrimidinone derivatives () highlight the prevalence of piperazine and pyrrolidine in drug design, though their core structures differ significantly .

Pharmacological Profiles

Table 2: Pharmacological and Physicochemical Properties of Analogues

Compound Target Receptor (Affinity, Ki) Functional Activity Molecular Weight (g/mol) Evidence Source
S 18126 hD4 (2.4 nM), σ1 (1.6 nM) Potent D4 antagonist; weak D2/D3 activity ~500 (estimated)
L 745,870 hD4 (2.5 nM) Selective D4 antagonist ~400 (estimated)
Thienopyrimidine derivative N/A N/A 494.19 (MH<sup>+</sup>)
Raclopride hD2 (1.1 nM), hD3 (1.4 nM) Potent D2/D3 antagonist; inactive at D4 342.4

Key Observations :

  • Piperazine-containing antagonists (S 18126, L 745,870) exhibit high selectivity for D4 receptors , with Ki values in the low nM range . The target compound’s oxazole-piperazine group may similarly confer selectivity, though its exact profile remains speculative.
  • Pyrrolidine substituents (as in the target compound) are associated with improved solubility and metabolic stability in related molecules .
  • The thienopyrimidine derivative () has a molecular weight of 494.19, suggesting the target compound (with similar substituents) may fall within this range, impacting bioavailability .

Research Implications

  • Receptor Selectivity : The oxazole-piperazine motif in the target compound could modulate D4 receptor affinity, as seen in S 18126, but structural differences (e.g., pyrimidine vs. indan core) may alter binding kinetics .
  • Therapeutic Potential: If the compound exhibits D4 antagonism, it may have applications in schizophrenia or Parkinson’s disease, though its in vivo efficacy requires validation.
  • Optimization : Substituent modifications (e.g., replacing oxazole with sulfonyl groups, as in ) could refine receptor selectivity or pharmacokinetics .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.